

Available Chemical Data for Aminoacyl tRNA synthetase-IN-1

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Compound Focus: Aminoacyl tRNA synthetase-IN-1

Cat. No.: S006680

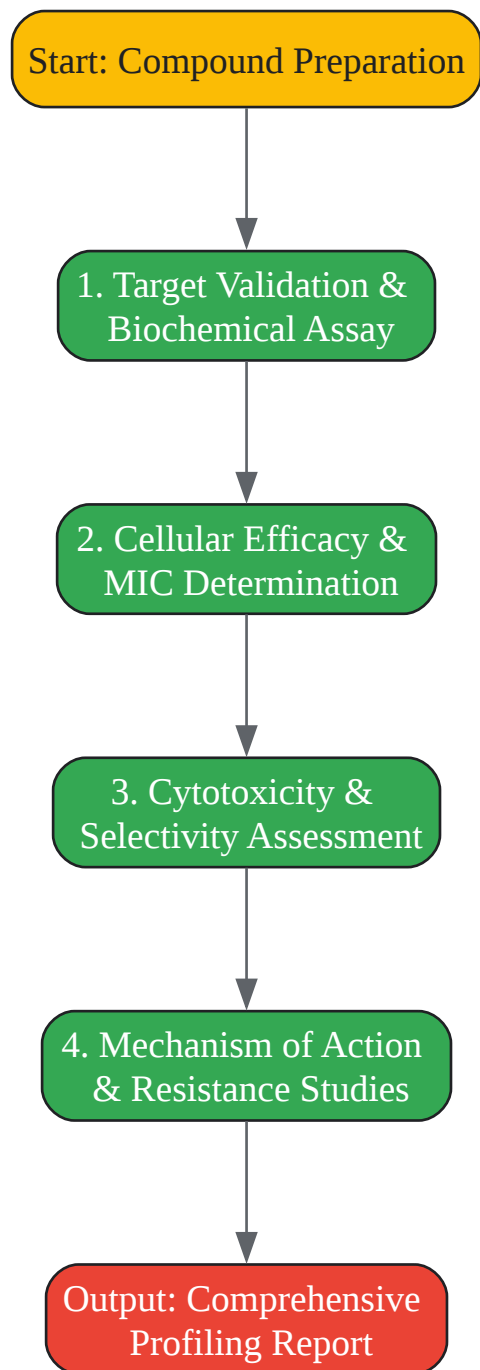
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The table below summarizes the basic information available for this compound, which is described as an inhibitor of bacterial aminoacyl-tRNA synthetase (aaRS) [1].

Property	Description
Catalog Number	T10303 [1]
CAS Number	219931-45-0 [1]
Molecular Formula	C ₁₆ H ₂₅ N ₇ O ₇ S [1]
Molecular Weight	459.48 g/mol [1]
Recommended Storage	Powder: -20°C for 3 years. In solvent (DMSO): -80°C for 1 year [1]
Solubility	65 mg/mL in DMSO (141.46 mM); sonication is recommended [1]

Suggested Experimental Workflow Outline

In the absence of a published protocol, here is a general workflow you could adapt and optimize for studying **Aminoacyl tRNA synthetase-IN-1**. This framework is based on standard practices in antibacterial drug discovery and aaRS biology [2] [3].



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Phase 1: In Vitro Biochemical Assay

The goal of this phase is to confirm that the compound directly and potently inhibits its intended aaRS target.

- **Objective:** Confirm direct binding and inhibition of the target bacterial aaRS enzyme.
- **Key Experiments:**
 - **Aminoacylation Assay:** Measure the initial rate of tRNA aminoacylation in the presence of the inhibitor. A standard reaction mixture includes the target aaRS, its cognate tRNA and amino acid, ATP, and a reaction buffer. The reaction is stopped, and the formation of aminoacyl-tRNA is quantified, often using acid-urea gel electrophoresis or a method that detects the released PPi [2] [3].
 - **IC₅₀ Determination:** Perform the aminoacylation assay with a serial dilution of **Aminoacyl tRNA synthetase-IN-1** to determine the half-maximal inhibitory concentration (IC₅₀).

Phase 2: Cellular Efficacy Testing

This phase tests whether the biochemical inhibition translates into an effect on living bacterial cells.

- **Objective:** Evaluate the compound's ability to inhibit bacterial growth.
- **Key Experiments:**
 - **Minimum Inhibitory Concentration (MIC) Determination:** Use broth microdilution methods according to guidelines like those from the Clinical and Laboratory Standards Institute (CLSI). Test against a panel of clinically relevant bacterial strains [1].
 - **Time-Kill Kinetics:** Assess the rate and extent of bactericidal activity over 24 hours at the MIC and multiples of the MIC.

Phase 3: Cytotoxicity and Selectivity Index

It is crucial to determine if the antibacterial activity is specific and not due to general toxicity.

- **Objective:** Ensure the compound is not toxic to mammalian cells and has a selective action against bacteria.
- **Key Experiments:**
 - **Cytotoxicity Assay:** Treat mammalian cell lines (e.g., HEK-293 or HepG2) with the compound and measure cell viability using assays like MTT or Alamar Blue.
 - **Calculate Selectivity Index (SI):** $SI = CC_{50} \text{ (cytotoxicity to mammalian cells)} / MIC \text{ (for the target bacteria)}$. A higher SI indicates a safer therapeutic window.

Phase 4: Mechanism of Action Studies

These experiments provide deeper insight into how the compound works and how resistance might emerge.

- **Objective:** Further elucidate the inhibitory mechanism and potential for resistance development.
- **Key Experiments:**
 - **Resistance Selection Studies:** Passage bacteria in sub-MIC concentrations of the inhibitor to select for resistant mutants. Identify the mutations through whole-genome sequencing, which can confirm the target.
 - **tRNA Charging in Whole Cells:** Use methods to detect the accumulation of uncharged tRNA in bacterial cells treated with the inhibitor, providing direct evidence of target engagement within the cell [2].

Important Considerations for Your Protocol

Since detailed information is limited, you will need to establish and optimize many parameters. Here are key areas to focus on:

- **Positive Controls:** Always include a known aaRS inhibitor (if available) or a broad-spectrum antibiotic as a control in your MIC and cytotoxicity assays.
- **Buffer and Cofactor Optimization:** The activity of aaRS enzymes is highly dependent on reaction conditions, particularly Mg^{2+} concentration, pH, and ionic strength [2]. These may require optimization for your specific assay.
- **Solvent Control:** DMSO is used to dissolve the compound. Ensure its final concentration in any assay (typically $\leq 1\%$) has no effect on the biological system and is matched in control wells [1].

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References

1. - Aminoacyl - tRNA | TargetMol synthetase IN 1 [targetmol.com]
2. - Wikipedia Aminoacyl tRNA synthetase [en.wikipedia.org]
3. Aminoacyl-tRNA synthetases - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

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